molecular formula C2H6ClNOT2 B1178456 ribosomal protein MRP3 CAS No. 135640-68-5

ribosomal protein MRP3

Katalognummer: B1178456
CAS-Nummer: 135640-68-5
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The term "ribosomal protein MRP3" refers to key proteins in two distinct, critical research fields. In mitochondrial biology, Mitochondrial Ribosomal Protein L3 (MRPL3) is a component of the large subunit of the mitoribosome, which is essential for translating genes encoded by the mitochondrial genome that are core components of the electron transport chain (ETC) . Recent investigations highlight its significant role in cancer research, where MRPL3 is markedly overexpressed during pancreatic carcinogenesis . Its expression is positively associated with cell growth and proliferation, and knockdown studies demonstrate that MRPL3 is crucial for the growth of pancreatic cancer cells and the proper expression of ETC components, establishing it as a promising early biomarker and molecular target . In parallel, "MRP3" also denotes Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3), an ATP-binding cassette (ABC) transporter that facilitates the cellular efflux of a broad spectrum of substrates . This protein plays a vital physiological role in transporting conjugated endogenous compounds, including steroid hormones like β-estradiol 17-(β-D-glucuronide) (E217βG) and dehydroepiandrosterone sulfate (DHEAS), as well as bile acids . By exporting these substances from cells, ABCC3 is involved in maintaining homeostasis and protecting tissues from toxin accumulation, with key roles in the liver and in mitigating the symptoms of intrahepatic cholestasis . Its function also extends to conferring resistance to various anticancer drugs, contributing to the challenge of chemotherapy failure . This high-quality protein reagent is specifically designed to support advanced scientific inquiry into these diverse and vital cellular mechanisms.

Eigenschaften

CAS-Nummer

135640-68-5

Molekularformel

C2H6ClNOT2

Synonyme

ribosomal protein MRP3

Herkunft des Produkts

United States

Molecular Architecture and Structural Biology of Ribosomal Protein Mrp3

Subunit Association within the Mitochondrial Large Ribosomal Subunit

MRPL3 is an integral protein of the large subunit (LSU) of the mitoribosome. In mammals, this subunit is designated as the 39S subunit, which, along with the 28S small subunit, forms the complete 55S mitoribosome. uniprot.orgnih.gov Structural and biochemical studies have pinpointed the location of MRPL3's homolog in yeast, Mrpl3p, to a functionally significant region of the mt-LSU: in close proximity to the polypeptide exit tunnel. nih.govnih.govyeastgenome.orgthebiogrid.org This tunnel is the path through which newly synthesized protein chains emerge from the ribosome. The strategic placement of MRPL3 near this exit suggests its potential role in guiding the nascent polypeptide chain and interacting with factors involved in protein folding and membrane insertion. nih.gov

Protein Domain Organization and Conserved Structural Motifs

The human MRPL3 protein is a member of the L3P ribosomal protein family and consists of 348 amino acids. uniprot.org Its structure contains conserved domains that are crucial for its function and integration into the ribosomal architecture. Analysis of the MRPL3 protein sequence reveals the presence of the Ribosomal_L3 domain (Pfam: PF00297), a feature characteristic of the L3 protein family found across different species. uniprot.org

Homologs in other organisms provide further insight into its structural composition. For instance, the well-studied MRPL3 protein in the fungus Saccharomyces cerevisiae (yeast), which is homologous to human MRPL44, contains a ribonuclease III domain and a dsRNA-binding domain. yeastgenome.org These domains suggest a role in RNA processing and interaction, fundamental activities for ribosomal function.

FeatureDescriptionOrganism/Family
Protein FamilyL3P ribosomal protein familyHuman
Conserved DomainRibosomal_L3 (Pfam: PF00297)Human
Homologous DomainsRibonuclease III domain, dsRNA-binding domainSaccharomyces cerevisiae (yeast)

Interactions with Mitochondrial Ribosomal RNA and Other Ribosomal Proteins

The assembly and stability of the mitoribosome depend on a complex network of interactions between ribosomal RNA (rRNA) and proteins. MRPL3 is a key player in this network, forming extensive interactions with the 16S rRNA, the structural core of the large subunit. researchgate.net Its proper integration is considered an early event in the assembly of the mt-LSU. researchgate.net

In addition to its contact with rRNA, MRPL3 also establishes crucial protein-protein interactions that stabilize the architecture of the large subunit. Structural models and cross-linking studies have identified several neighboring proteins. In humans, MRPL3 makes contact with proteins bL17m, bL19m, bL32m, and mL39. researchgate.net In yeast, chemical cross-linking experiments have confirmed that Mrpl3 is in close proximity to other ribosomal proteins, including Mrpl4 and Mrp20, as well as the membrane-bound ribosome receptor Mba1, further highlighting its position at the interface of protein synthesis and membrane insertion. nih.govresearchgate.net These interactions underscore the protein's role as a linchpin in maintaining the structural integrity of the polypeptide exit tunnel region. nih.govnih.gov

Methodologies for Structural Elucidation of the Mitoribosome

Our detailed understanding of the mitoribosome's structure, including the specific placement and interactions of proteins like MRPL3, has been made possible by significant advancements in structural biology techniques. The primary and most powerful method used for this purpose is single-particle cryogenic electron microscopy (cryo-EM). nih.gov

Cryo-EM has revolutionized the study of large and complex macromolecular assemblies like the ribosome, which are often difficult to crystallize for traditional X-ray crystallography. This technique allows for the visualization of biological samples in their near-native state by flash-freezing them in a thin layer of vitreous ice.

The workflow for mitoribosome structure determination via cryo-EM involves several key steps:

Purification of Mitoribosomes: Intact mitoribosomes are carefully isolated from cell cultures.

Cryo-EM Sample Preparation: The purified sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

Data Collection: The frozen grids are imaged in a transmission electron microscope, where thousands of images, or micrographs, are taken, each containing projections of the mitoribosome particles in various orientations.

Image Processing: Sophisticated software, such as RELION, is used to pick out individual particle images from the micrographs. nih.gov These 2D images are then aligned and classified to generate high-resolution 3D reconstructions of the ribosome.

Recent technological breakthroughs, including the development of direct electron detectors and advanced image processing algorithms, have enabled the determination of mitoribosomal structures at near-atomic resolution. nih.gov This level of detail has been instrumental in building accurate atomic models of the mitoribosome, revealing the intricate network of RNA and protein interactions that govern mitochondrial protein synthesis.

MethodologyDescriptionKey Contribution
Single-Particle Cryo-EMElectron microscopy of flash-frozen, isolated particles.Provides high-resolution 3D structures of mitoribosomes in their near-native state.
Chemical Cross-LinkingUses chemical reagents to covalently link nearby proteins.Identifies protein-protein interaction networks and neighboring components within the ribosome. nih.gov
Mass SpectrometryTechnique to identify and quantify proteins based on their mass-to-charge ratio.Used in conjunction with cross-linking to identify the specific proteins that are interacting. nih.gov
X-ray CrystallographyDetermines atomic structure from a crystallized sample.Less commonly used for large, flexible complexes like the mitoribosome but provides high-resolution data when crystals are available.

Functional Roles of Ribosomal Protein Mrp3 in Mitochondrial Gene Expression

Contribution to Peptidyl Transferase Activity and Translational Fidelity

The peptidyl transferase center (PTC) is the catalytic core of the ribosome, responsible for forming peptide bonds between amino acids during protein synthesis. nih.govyoutube.com While the ribosomal RNA (rRNA) is the primary catalytic component of the PTC, ribosomal proteins like MRP3 play a crucial role in maintaining its optimal conformation and function. youtube.com MRP3, as a structural element of the large ribosomal subunit, helps to properly orient the transfer RNA (tRNA) molecules in the A (aminoacyl) and P (peptidyl) sites of the ribosome. nih.gov This precise positioning is essential for the efficient and accurate catalysis of peptide bond formation. youtube.com

Furthermore, the structural integrity provided by MRP3 contributes to translational fidelity, which is the accuracy with which the genetic code in messenger RNA (mRNA) is translated into the corresponding amino acid sequence in a protein. anr.fr By ensuring the correct architecture of the PTC, MRP3 helps to minimize errors during protein synthesis, such as the incorporation of incorrect amino acids or premature termination of translation.

FeatureDescription
Primary Function Catalyzes peptide bond formation.
Key Components Ribosomal RNA (rRNA) and ribosomal proteins.
Role of MRP3 Supports the structural integrity of the PTC for optimal function.

Involvement in Mitochondrial mRNA Decoding and Elongation

The process of protein synthesis involves the decoding of mRNA codons by the ribosome and the subsequent elongation of the polypeptide chain. frontiersin.org MRP3 is involved in these critical steps within the mitochondria. As a component of the large ribosomal subunit, MRP3 is part of the structure that moves along the mitochondrial mRNA molecule. ontosight.ai This movement, or translocation, must be precise to ensure that each codon is read correctly.

During the elongation phase, the ribosome cycles through three main stages: the binding of an aminoacyl-tRNA to the A-site, peptide bond formation, and the translocation of the ribosome to the next codon. frontiersin.org The stability and proper conformation of the large ribosomal subunit, to which MRP3 contributes, are essential for the smooth progression of this cycle. ontosight.ai Disruptions in the structure of the mitoribosome due to the absence or mutation of proteins like MRP3 can lead to inefficient decoding and elongation, resulting in impaired mitochondrial protein synthesis. ontosight.ai

StageKey Events
Initiation Assembly of the ribosomal subunits on the mRNA.
Elongation Sequential addition of amino acids to the growing polypeptide chain.
Termination Release of the completed polypeptide chain.

Essentiality for Proper Mitoribosome Functionality and Stability

Mitoribosomes have a unique composition compared to their bacterial and cytosolic eukaryotic counterparts, with a higher protein-to-rRNA ratio. wikipedia.org This highlights the importance of each mitochondrial ribosomal protein, including MRP3, in maintaining the structural and functional integrity of the mitoribosome. ontosight.ai MRP3 is integral to the assembly and stability of the large subunit of the mitoribosome. ontosight.ai

The proper assembly of the mitoribosome is a complex process that requires the coordinated interaction of numerous proteins and rRNA molecules. diva-portal.org MRP3 plays a role in this intricate assembly line, ensuring that the large subunit adopts its correct three-dimensional structure. A stable and correctly folded large subunit is a prerequisite for its association with the small subunit to form a functional 70S mitoribosome. biorxiv.org Consequently, the absence or malfunction of MRP3 can lead to defects in mitoribosome assembly, resulting in a reduced pool of functional ribosomes and a subsequent decline in mitochondrial protein synthesis. ontosight.ai

Indirect Influence on Oxidative Phosphorylation System Component Synthesis

The primary function of mitochondria is to generate ATP through oxidative phosphorylation (OXPHOS). nih.govebsco.com This intricate process is carried out by a series of protein complexes, many of which have subunits encoded by the mitochondrial genome. wikipedia.orgkhanacademy.org The synthesis of these essential OXPHOS components is therefore directly dependent on the proper functioning of the mitoribosome. nih.gov

By playing a crucial role in mitochondrial protein synthesis, MRP3 indirectly influences the biogenesis and function of the OXPHOS system. ontosight.ai A deficiency in MRP3 can lead to impaired synthesis of key OXPHOS proteins, resulting in dysfunctional electron transport chain complexes and reduced ATP production. ontosight.ai This can have severe consequences for cellular energy metabolism. ontosight.ai Therefore, the functional integrity of MRP3 is vital for maintaining the capacity of the cell to produce energy. ontosight.ai

OXPHOS ComplexMitochondrially Encoded Subunits
Complex I (NADH dehydrogenase)7 subunits
Complex III (Cytochrome bc1 complex)1 subunit (Cytochrome b)
Complex IV (Cytochrome c oxidase)3 subunits
Complex V (ATP synthase)2 subunits

Biogenesis and Cellular Integration of Ribosomal Protein Mrp3

Nuclear Gene Encoding and Mitochondrial Import Pathways

Mitochondrial ribosomal protein L3 is a prime example of the dual genetic origin of mitochondrial components. While it functions within the mitochondria, the gene encoding MRPL3 is located in the cell nucleus. In humans, the MRPL3 gene resides on chromosome 3. nih.govnih.gov Following transcription in the nucleus, the MRPL3 mRNA is translated on cytosolic ribosomes.

The newly synthesized MRPL3 protein must then be imported into the mitochondrial matrix, the site of mitoribosome assembly. Like the vast majority of mitochondrial proteins encoded by the nucleus, MRPL3 is synthesized with a specific targeting signal. nih.gov Most mitochondrial proteins contain a transit peptide sequence at their N-terminus which is recognized by the translocase of the outer membrane (TOM) complex. nih.gov This complex acts as the primary entry gate for proteins destined for the mitochondria.

After traversing the outer membrane via the TOM complex, the MRPL3 precursor protein is passed to the translocase of the inner membrane (TIM23) complex, which facilitates its transport across the inner mitochondrial membrane and into the matrix. This translocation process is an active one, driven by the electrochemical gradient across the inner mitochondrial membrane and the hydrolysis of ATP. Once inside the matrix, the N-terminal transit peptide is typically cleaved off to produce the mature, functional MRPL3 protein.

Table 1: Genetic and Locational Information for Human MRPL3

FeatureDescription
Protein Name Mitochondrial Ribosomal Protein L3 (MRPL3)
Gene Symbol MRPL3
Aliases MRL3, RPML3, L3mt, MRP-L3
Organism Homo sapiens (Human)
Chromosomal Location 3q22.1
Subcellular Localization Mitochondrion, specifically the mitochondrial inner membrane and the mitochondrial large ribosomal subunit. nih.gov

This table provides a summary of the key genetic and locational details for the human MRPL3 protein.

Coordinated Assembly of Ribosomal Protein MRP3 into the Mitoribosome

The assembly of the mitoribosome is a highly orchestrated process characterized by the hierarchical and cooperative incorporation of ribosomal proteins and ribosomal RNA (rRNA). nih.gov The mammalian mitoribosome is composed of a small 28S subunit and a large 39S subunit. mybiosource.com MRPL3 is a crucial structural component of the large 39S subunit, which in humans comprises the 16S rRNA and approximately 48 mitochondrial ribosomal proteins (MRPs). amuntslab.org

The biogenesis of the large subunit is initiated by the binding of a subset of MRPs to the newly transcribed 16S rRNA, which is encoded by the mitochondrial DNA. This process occurs on the inner mitochondrial membrane, with studies suggesting that specific membrane-binding MRPs serve to anchor the nascent rRNA to facilitate the assembly process. nih.gov The incorporation of MRPs, including MRPL3, follows a defined order, with proteins assembling in cooperative clusters or modules. nih.govnih.gov This modular assembly ensures the correct folding of the rRNA and the stable integration of each protein component.

While the precise order of assembly for all 48 proteins of the large subunit is an area of active research, studies in yeast have provided a model for this hierarchical process. nih.govnih.gov It is understood that the assembly is a dynamic process, with early, intermediate, and late assembly stages characterized by the association of specific sets of proteins. The stable integration of MRPL3 is dependent on the prior binding of other MRPs and contributes to the formation of a stable structural core that allows for the subsequent addition of later-assembling proteins.

Factors Governing Mitoribosomal Biogenesis and Maturation

The intricate process of mitoribosome assembly does not occur spontaneously. It is guided and regulated by a host of non-ribosomal proteins known as assembly factors. These factors, which are also nuclear-encoded and imported into the mitochondria, play diverse and critical roles in ensuring the fidelity and efficiency of mitoribosome biogenesis. The maturation of the large mitoribosomal subunit, and therefore the successful incorporation of MRPL3, is dependent on the coordinated action of these assembly factors.

These factors include:

GTP-binding proteins (GTPases): A significant number of GTPases are involved in mitoribosome assembly, where they are thought to act as molecular switches, driving conformational changes in the assembling subunit and ensuring the correct order of events. nih.govmbexc.de For the large subunit, GTPases such as GTPBP5, GTPBP7, GTPBP8, and MTG1 are known to be involved in the late stages of maturation. researchgate.netmpg.de They can act as chaperones for both rRNA and ribosomal proteins, and also prevent the premature association of the large and small subunits. nih.gov

RNA Helicases: These enzymes are crucial for remodeling rRNA structures, resolving misfolded intermediates, and facilitating the binding of ribosomal proteins.

Modification Enzymes: The 16S rRNA undergoes various modifications, such as methylation and pseudouridylation, which are critical for its proper folding and function. Enzymes like methyltransferases are key assembly factors that catalyze these modifications.

The coordinated action of this extensive network of assembly factors creates a dynamic environment that guides the folding of the 16S rRNA and the sequential binding of the mitochondrial ribosomal proteins, including MRPL3, to form a functional 39S large subunit. embopress.org

Table 2: Key Assembly Factors in Mitoribosomal Large Subunit Biogenesis

Factor ClassExamplesPutative Function in Large Subunit Assembly
GTP-binding proteins (GTPases) GTPBP5, GTPBP7, GTPBP8, MTG1Act as molecular switches, promote conformational changes, chaperone rRNA and proteins, prevent premature subunit association.
RNA Helicases DDX28Remodel rRNA structure, resolve misfolded intermediates.
Modification Enzymes MRM2, NSUN4Catalyze rRNA modifications (e.g., methylation) essential for proper folding and function.
Other Assembly Factors MALSU1 complex, MTERF4Stabilize assembly intermediates, quality control.

This table summarizes the major classes of assembly factors involved in the maturation of the large mitoribosomal subunit, a process integral to the incorporation of MRPL3.

Regulation of Ribosomal Protein Mrp3 Expression and Activity

Transcriptional Control Mechanisms

The MRPL3 gene is encoded in the nuclear genome, and its protein product is subsequently imported into the mitochondria. nih.gov The transcriptional regulation of MRPL3, like other nuclear-encoded mitochondrial proteins (NEMPs), is crucial for mitochondrial biogenesis and function. While specific transcriptional activators and repressors for MRPL3 are an area of ongoing research, several findings provide insight into its expression control.

In the context of disease, the expression of MRPL3 is often dysregulated. For instance, studies have shown that MRPL3 is differentially upregulated in pancreatic cancer cells compared to normal pancreatic epithelial cells. nih.gov The highest levels of MRPL3 protein were observed in pancreatic cancer cell lines with mutated KRAS, suggesting a potential link between this oncogenic pathway and the overexpression of MRPL3. nih.gov However, the direct molecular mechanisms establishing this link require further investigation. nih.gov

The regulation of genes encoding mitochondrial ribosomal proteins is part of a broader program that coordinates the expression of all components needed for mitochondrial function. This often involves transcription factors that respond to cellular energy status and metabolic signals. While specific factors binding to the MRPL3 promoter are not yet fully elucidated, the general principles of NEMP regulation likely apply.

Table 1: Factors Influencing MRPL3 Gene Expression

Factor/Context Effect on MRPL3 Expression Cell/Tissue Type Key Findings Citation
Pancreatic Cancer Upregulation Pancreatic Cancer Cells (BxPC3, Capan-2, AsPC1, HPAF-II, MIA PaCa-2) MRPL3 is overexpressed in cancer cells compared to normal pancreatic cells. nih.gov

Post-Transcriptional and Translational Regulation

Following transcription, the regulation of MRPL3 continues at the post-transcriptional and translational levels, which provides a more rapid and dynamic means of controlling protein availability and activity.

Post-translational modifications are a key mechanism for regulating the function of ribosomal proteins. Phosphorylation, a common modification, has been shown to regulate the activity of the mitochondrial translation machinery. nih.gov Studies have identified numerous phosphorylated proteins within the mammalian mitoribosome, suggesting that this modification can reversibly control protein synthesis in response to cellular signals. nih.gov For example, the activity of protein kinases such as PKA and Abl protein Tyr kinase can significantly inhibit mitochondrial translation, demonstrating that signaling pathways can directly impact mitoribosome function. nih.gov

The concept of "specialized ribosomes" suggests that variations in ribosomal protein composition can fine-tune translation. researchgate.net Eukaryotic cells express paralogs for some ribosomal proteins, allowing for the assembly of heterogeneous ribosomes with potentially different translational specificities. researchgate.net In mammals, the ribosomal protein L3 (RPL3) has a paralog, RPL3L, which is expressed in a tissue-specific manner, primarily in the heart and skeletal muscle. researchgate.netbiorxiv.orgbiorxiv.org The interplay between these paralogs can modulate ribosome function. For example, the depletion of RPL3L in cardiomyocytes leads to an upregulation of RPL3, which in turn alters the subcellular localization of ribosomes and increases ribosome-mitochondria interactions, ultimately boosting ATP production. biorxiv.orgbiorxiv.org This dynamic interplay suggests a sophisticated mechanism for regulating mitochondrial activity by altering the very composition of the mitoribosome.

Furthermore, the initiation of mitochondrial translation is a critical regulatory point. The local synthesis of mitochondrial initiation factor 3 (mtIF3) in neuronal axons, induced by signals like brain-derived neurotrophic factor (BDNF), can regulate mitochondrial translation in a spatially controlled manner. biorxiv.org This highlights that the regulation of translation factors is another layer of control that impacts the function of the mitoribosome, of which MRPL3 is a core component. biorxiv.org

Interplay with Mitochondrial Gene Expression Machinery

MRPL3 is an integral structural and functional component of the large subunit (39S) of the 55S mammalian mitoribosome. nih.govfrontiersin.org The primary role of the mitoribosome is to synthesize the 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) complexes that are encoded by mitochondrial DNA (mtDNA). nih.govfrontiersin.orgmdpi.com Therefore, MRPL3 plays a direct and indispensable role in cellular energy metabolism.

The expression of MRPL3 is tightly coordinated with the components it helps to synthesize. A strong positive correlation has been observed between the expression of MRPL3 and the expression of OXPHOS proteins, such as the Complex I subunit NDUFS1. nih.gov This suggests a coordinated regulation to ensure that the machinery for mitochondrial protein synthesis is available to produce the necessary OXPHOS subunits. nih.gov

The process of mitochondrial translation is a complex interplay of various molecules. It involves the delivery of mitochondrial mRNAs (mt-mRNAs), which lack conventional 5' caps (B75204) and untranslated regions, to the mitoribosome. elifesciences.org This delivery is facilitated by dedicated RNA-binding proteins that interact with the mitoribosome. elifesciences.org Mitoribosomal proteins, including potentially MRPL3 and its neighbors, are crucial for coordinating the translocation of mitochondrial tRNAs (mt-tRNAs) through the ribosome during peptide elongation. elifesciences.org The structural organization of the mitoribosome, with its numerous mitochondria-specific proteins, creates a unique platform for the binding of mt-mRNA and the catalysis of protein synthesis. elifesciences.org

Table 2: Research Findings on MRPL3 Regulation and Interplay

Regulatory Level Key Finding Implication Citation
Transcriptional MRPL3 is overexpressed in pancreatic cancer, correlating with KRAS mutations. Suggests a link between oncogenic signaling and mitochondrial biogenesis. nih.gov
Post-Translational Mitoribosomal proteins are regulated by phosphorylation. Provides a mechanism for rapid control of mitochondrial protein synthesis in response to cellular signals. nih.gov
Translational Interplay between RPL3 and its paralog RPL3L modulates ribosome-mitochondria interaction and ATP production. Ribosome heterogeneity acts as a layer of translational control for mitochondrial function. biorxiv.orgbiorxiv.org
Functional Interplay MRPL3 is a core component of the mitoribosome, essential for synthesizing 13 mtDNA-encoded OXPHOS subunits. MRPL3 is critical for cellular respiration and energy production. nih.govfrontiersin.org

Evolutionary Perspectives of Ribosomal Protein Mrp3

Comparative Analysis Across Eukaryotic and Prokaryotic Organisms

Mitochondrial ribosomes, or mitoribosomes, are of alpha-proteobacterial descent and have undergone significant structural and compositional changes throughout their evolutionary history. nih.gov While the core function of protein synthesis is conserved, there are marked differences between the ribosomes of modern prokaryotes and the mitoribosomes of eukaryotes.

One of the most striking differences is the protein-to-rRNA ratio. In prokaryotic ribosomes, this ratio is approximately 1:2, with RNA forming the bulk of the structure. nih.gov In stark contrast, mammalian mitoribosomes have an inverted ratio of about 2:1, indicating a much larger protein content. nih.gov This increase in protein complexity is thought to compensate for the reduction in rRNA size and complexity in mitochondria. uevora.pt

The ribosomal subunits also differ in size. Prokaryotic ribosomes are designated as 70S, composed of a 30S small subunit and a 50S large subunit. news-medical.net Mammalian mitoribosomes, on the other hand, are 55S, with a 28S small subunit and a 39S large subunit. wikipedia.org Furthermore, mammalian mitoribosomes lack the 5S rRNA that is a standard component of prokaryotic large ribosomal subunits. wikipedia.org

Focusing on the L3 protein itself, the eukaryotic MRPL3 and its archaeal homologues possess N-terminal extensions of approximately 50 amino acids that are absent in their bacterial counterparts. These extensions protrude deep into the core of the large subunit.

FeatureProkaryotic Ribosome (Bacteria)Eukaryotic Mitoribosome (Mammalian)
Overall Size70S55S
Large Subunit50S39S
Small Subunit30S28S
Protein:rRNA Ratio~1:2~2:1
5S rRNAPresentAbsent
L3 Protein StructureLacks N-terminal extensionContains an N-terminal extension of ~50 amino acids

Conservation of Sequence Homology and Functional Paradigms

Functionally, L3 is one of the few ribosomal proteins essential for peptidyltransferase activity, the core catalytic function of the ribosome in forming peptide bonds. nih.gov It is also one of only two proteins capable of initiating the in vitro assembly of the E. coli large ribosomal subunit, highlighting its importance in ribosome biogenesis. nih.gov The L3 protein contains a globular domain on the cytoplasmic face of the large subunit and two long, tentacle-like extensions that reach deep into the rRNA core. nih.gov One of these extensions, the "W-finger," extends towards the A-site of the peptidyltransferase center and is crucial for the binding of aminoacyl-tRNA.

Sequence analyses have identified a conserved Ribosomal_L3 domain within the MRPL3 protein family. This domain is critical for its structural integrity and its interaction with rRNA and other ribosomal proteins. The high degree of conservation in these key functional regions suggests a strong negative selective pressure against changes that could compromise the efficiency and fidelity of protein synthesis.

Phylogenetic Divergence and Adaptations

The evolutionary history of MRPL3 is intrinsically linked to the endosymbiotic origin of mitochondria. The ancestral gene for MRPL3 was present in the alpha-proteobacterium that was engulfed by a proto-eukaryotic cell. nih.gov Over time, the majority of the endosymbiont's genes, including the one encoding L3, were transferred to the host cell's nucleus. researchgate.net As a result, the MRPL3 protein is now encoded by the nuclear genome in most eukaryotes and is imported into the mitochondria after translation in the cytoplasm. wikipedia.org

The mitoribosomal proteome has not remained static since this initial gene transfer. It has undergone significant diversification in different eukaryotic lineages, characterized by both the gain and loss of mitochondrial ribosomal proteins. nih.gov This has led to considerable variation in the protein content of mitoribosomes among different species. For instance, mammalian mitoribosomes share only 74% and 43% of their proteins with yeast and Leishmania mitoribosomes, respectively. nih.gov

The evolution of mitochondrial ribosomal proteins, including MRPL3, appears to be accelerated compared to their cytoplasmic counterparts. This is likely a result of co-evolution with the rapidly diverging mitochondrial rRNA. As the mitochondrial rRNA sequences changed, the ribosomal proteins that interact with them would have been under selective pressure to adapt to maintain the functionality of the ribosome. This dynamic interplay has resulted in lineage-specific adaptations of the mitoribosome.

Furthermore, some mitochondrial ribosomal proteins have acquired new domains during their evolution, suggesting potential mitochondria-specific functions beyond their core role in translation. The study of the phylogenetic divergence of MRPL3 and other mitoribosomal proteins continues to provide insights into the complex evolutionary history of eukaryotes and the adaptation of fundamental cellular processes to new intracellular environments.

Post Translational Modifications of Ribosomal Protein Mrp3

Identification of Modification Types (e.g., Phosphorylation, Acetylation)

The landscape of post-translational modifications on MRPL3 has been elucidated through various proteomic and mass spectrometry approaches. These studies have identified several key types of modifications that adorn this essential ribosomal protein.

Phosphorylation: In-vitro phosphorylation assays followed by tandem mass spectrometry have successfully identified MRPL3 as one of seventeen phosphorylated mitochondrial ribosomal proteins in bovine liver mitochondria. This indicates that MRPL3 is a substrate for protein kinases, although the precise phosphorylation sites are still a subject of ongoing research. The addition of phosphate (B84403) groups to serine, threonine, or tyrosine residues can significantly alter a protein's charge and conformation, thereby influencing its function.

Acetylation: While direct, large-scale acetylome studies specifically targeting MRPL3 are limited, evidence suggests that acetylation is a widespread regulatory mechanism within the mitochondria. Many mitochondrial proteins, including components of the translational machinery, are known to be acetylated. For instance, MRPL10, another protein of the large mitochondrial ribosomal subunit, has been identified as a major acetylated protein. Given the prevalence of acetylation in mitochondrial proteins, it is highly probable that MRPL3 is also subject to this modification. Lysine (B10760008) acetylation involves the addition of an acetyl group, which neutralizes the positive charge of the lysine residue, potentially affecting protein-protein interactions and stability.

Ubiquitination: MRPL3 has been identified as a target for ubiquitination, a process where ubiquitin molecules are covalently attached to lysine residues. This modification is often a signal for protein degradation by the proteasome. Proteomic studies have shown that mitochondrial proteins, in general, are subject to ubiquitination, playing a role in mitochondrial quality control. Specifically, MRPL3 has been found to interact with components of the ubiquitin-proteasome system, indicating its regulation by this pathway.

Table 1: Identified Post-Translational Modifications of MRPL3
Modification TypeDescriptionMethod of Identification
PhosphorylationAddition of a phosphate group to serine, threonine, or tyrosine residues.In-vitro phosphorylation assays, Mass Spectrometry nih.gov
AcetylationAddition of an acetyl group to lysine residues. Inferred from general mitochondrial acetylome studies.Proteomic analysis of mitochondrial ribosomal proteins nih.govnih.gov
UbiquitinationCovalent attachment of ubiquitin to lysine residues.Interaction studies with E3 ubiquitin ligases, Proteomics nih.gov

Impact on Protein Stability, Localization, and Functional Activity

Each post-translational modification has a distinct consequence for MRPL3, affecting its structural integrity, cellular location, and its role in both mitochondrial and extra-mitochondrial functions.

Protein Stability: Ubiquitination plays a critical role in the quality control of newly synthesized MRPL3. The interaction with the E3 ubiquitin ligase FBXL6 suggests that improperly folded or unassembled MRPL3 molecules are targeted for degradation via the proteasome. This mechanism is crucial for maintaining the integrity of the mitochondrial ribosome and preventing the accumulation of dysfunctional proteins.

Functional Activity: The functional implications of MRPL3's PTMs extend beyond its canonical role in translation. In the context of gastric cancer, MRPL3 has been shown to inhibit the ubiquitination and subsequent degradation of the Epidermal Growth Factor Receptor (EGFR) nih.gov. This leads to the activation of the EGFR/STAT1 signaling pathway, which promotes cancer cell proliferation and invasion nih.gov. This highlights a novel, extra-ribosomal function of MRPL3 that is modulated by the ubiquitination machinery.

Acetylation of mitochondrial proteins is generally associated with the regulation of metabolic enzymes. In the case of MRPL10, its deacetylation by SIRT3 enhances mitochondrial protein synthesis nih.gov. By analogy, it is plausible that the acetylation status of MRPL3 could similarly modulate the efficiency of the mitochondrial ribosome.

Table 2: Functional Impact of MRPL3 Post-Translational Modifications
ModificationImpact on StabilityImpact on LocalizationImpact on Functional Activity
PhosphorylationNot well-defined.Not well-defined.May inhibit mitochondrial protein synthesis as part of a feedback loop nih.gov.
AcetylationNot well-defined.Not well-defined.Potentially modulates the efficiency of mitochondrial translation nih.gov.
UbiquitinationTargets misfolded or unassembled protein for proteasomal degradation.Not well-defined.Inhibits EGFR degradation in gastric cancer, promoting cell proliferation and invasion nih.gov.

Regulatory Enzymatic Pathways Influencing Modifications

The addition and removal of post-translational modifications on MRPL3 are tightly controlled by specific enzymes that act as "writers," "erasers," and "readers" of these chemical marks.

Acetylation/Deacetylation: The primary deacetylases in the mitochondria belong to the sirtuin family of NAD+-dependent deacetylases nih.govnih.gov. SIRT3 has been identified as the main mitochondrial deacetylase responsible for regulating the acetylation status of numerous mitochondrial proteins, including the ribosomal protein MRPL10 nih.govnih.gov. It is highly likely that SIRT3 also plays a role in deacetylating MRPL3, thereby linking the acetylation status of the mitochondrial ribosome to the metabolic state of the cell (as reflected by NAD+ levels). To date, no protein acetyltransferases have been identified within mammalian mitochondria, suggesting that acetylation of mitochondrial proteins may occur non-enzymatically or by enzymes yet to be discovered nih.gov.

Ubiquitination/Deubiquitination: The ubiquitination of MRPL3 is mediated by E3 ubiquitin ligases, which provide substrate specificity. The F-box protein FBXL6 has been identified as an E3 ligase that interacts with newly synthesized MRPL3, suggesting its role in the quality control of this ribosomal protein. The enzymes responsible for deubiquitinating MRPL3, known as deubiquitinases (DUBs), have not yet been specifically identified but are an active area of research in mitochondrial protein quality control.

Table 3: Regulatory Enzymes for MRPL3 PTMs
Modification"Writer" Enzymes (Addition)"Eraser" Enzymes (Removal)
PhosphorylationEndogenous mitochondrial ribosome-associated kinases, PKA, PKCδ, Abl kinase nih.govMitochondrial phosphatases (putative)
AcetylationUnknown mitochondrial acetyltransferases or non-enzymatic nih.govSIRT3 (putative) nih.govnih.govmetabolon.com
UbiquitinationFBXL6 (E3 ubiquitin ligase)Deubiquitinases (DUBs) (putative)

Mechanistic Implications of Ribosomal Protein Mrp3 Dysfunction

Molecular Consequences of Genetic Perturbations (e.g., Mutations, Knockdown)

Genetic perturbations of the ABCC3 gene, which encodes the MRP3 protein, lead to significant molecular consequences affecting the protein's expression and transport function. Studies have identified several polymorphisms in the ABCC3 gene that correlate with altered MRP3 levels. A notable example is the -211C>T polymorphism located in the 5' promoter region of the gene. Research has demonstrated a significant correlation between this polymorphism and hepatic MRP3 mRNA expression. researchgate.net Individuals who are either heterozygous or homozygous for the -211C>T variant exhibit markedly lower levels of MRP3 transcripts compared to those with the wild-type gene. researchgate.net This suggests that this specific mutation impairs the transcriptional efficiency of the ABCC3 gene, leading to reduced protein synthesis.

Experimental knockdown of MRP3 using techniques like small interfering RNA (siRNA) has further elucidated its molecular function. In studies involving HeLa cells, siRNA-mediated silencing of MRP3 resulted in substantial decreases in the cellular excretion rates (26%-78%) and intracellular amounts (56%-93%) of its substrates. nih.gov This functional knockdown directly impacts the cell's ability to efflux specific compounds, demonstrating the integral role of MRP3 in transport processes. nih.gov Similarly, in glioblastoma stem-like cells, MRP3 knockdown was shown to decrease cell viability, particularly under hypoxic conditions, highlighting its crucial role in cell survival in the tumor microenvironment. mdpi.com These genetic perturbation studies confirm that both mutations and reduced expression of MRP3 directly compromise its capacity as a cellular efflux pump.

Genetic PerturbationCell/Tissue TypeMolecular ConsequenceFunctional Outcome
-211C>T PolymorphismHuman Liver (Caucasian)Significantly lower MRP3 mRNA transcript levels. researchgate.netReduced protein expression and transport capacity.
siRNA KnockdownHeLa CellsReduced MRP3 protein levels.Marked decrease in excretion rates (26%-78%) and intracellular amounts (56%-93%) of substrates. nih.gov
siRNA KnockdownGlioblastoma Stem-Like CellsReduced MRP3 protein levels.Decreased cell viability under hypoxic conditions. mdpi.com
Table 1. Summary of Molecular and Functional Consequences of MRP3 Genetic Perturbations.

Effects on Mitochondrial Protein Synthesis Capacity

Current scientific literature primarily characterizes MRP3 as an ABC transporter located on the plasma membrane, specifically the basolateral membrane in polarized cells like hepatocytes. nih.govbohrium.com Its main function is the ATP-dependent efflux of a variety of organic anions, including glucuronide conjugates, bile salts, and xenobiotics, from the cell into the bloodstream. nih.govsolvobiotech.com There is no direct evidence to suggest that MRP3 is a ribosomal protein or that it is directly involved in the machinery of mitochondrial protein synthesis.

However, some research on other members of the MRP family, such as MRP5 and MRP9, has shown that they localize to mitochondrial-associated membranes and play a role in maintaining mitochondrial homeostasis. pnas.orgpnas.org Dysfunction of these related transporters has been linked to abnormal sperm mitochondria and altered gene expression related to mitochondrial function. pnas.org While this suggests a potential for ABC transporters to influence mitochondrial processes, a direct functional link between MRP3 and mitochondrial protein synthesis has not been established. MRP3's impact on mitochondria is more likely to be indirect, resulting from its role in cellular detoxification and metabolic homeostasis, which can in turn affect mitochondrial health and function.

Contributions to Cellular Pathologies through Mitochondrial Dysregulation

While MRP3 is not a direct component of mitochondria, its dysfunction can contribute to cellular pathologies by indirectly promoting conditions that lead to mitochondrial dysregulation. By controlling the efflux of potentially toxic endogenous and exogenous compounds, MRP3 helps maintain cellular homeostasis. Impairment of this function can lead to the intracellular accumulation of toxic substrates, inducing cellular stress and consequently impacting mitochondrial health.

MRP3 expression is closely linked to cellular growth and proliferation, particularly in the context of cancer. Overexpression of MRP3 has been observed in various tumor types, including glioblastoma, hepatocellular carcinoma, breast cancer, and non-small cell lung cancer. mdpi.comnih.govnih.gov This overexpression is often associated with chemoresistance, as MRP3 can actively pump anticancer drugs like etoposide, teniposide, and methotrexate (B535133) out of the cancer cells, thereby reducing their efficacy and promoting cell survival and proliferation. nih.govpnas.orgnih.gov

Studies have shown that MRP3 is not only involved in chemoresistance but may also be crucial for the maintenance of cancer stem cells. In glioblastoma stem-like cells, MRP3 expression is induced by hypoxia, and its knockdown leads to decreased cell viability, suggesting a critical role for this transporter in the survival and proliferation of these aggressive tumor-initiating cells. mdpi.com In breast cancer stem-like cells, MRP3 knockdown was found to reduce the population of cells with a stem phenotype and inhibit tumor growth in animal models. mdpi.com Conversely, in certain contexts, MRP3 dysfunction can also impair normal cellular processes. For instance, restoring MRP3 function is being explored as a therapeutic approach for polycystic kidney disease, where it appears to be related to renal cell proliferation and cyst formation. nih.gov

MRP3 plays a significant role in cell fate decisions, primarily by modulating the cellular response to apoptotic stimuli, especially chemotherapeutic agents. By reducing the intracellular concentration of cytotoxic drugs, MRP3 effectively inhibits the activation of drug-induced apoptotic pathways, allowing cancer cells to evade cell death. nih.gov This function is a cornerstone of the multidrug resistance phenotype conferred by MRP3. nih.govmdpi.com

The influence of MRP3 on apoptosis extends beyond drug resistance. In the blood-feeding nematode Haemonchus contortus, the MRP-3 protein is involved in heme detoxification. nih.gov Silencing of the mrp-3 gene in this organism leads to increased sensitivity to heme-induced toxicity and higher mortality, indicating that the transporter's function is critical for preventing cell death caused by toxic metabolites. nih.gov While this is in a different organism, it illustrates the conserved role of MRP transporters in protecting cells from toxic insults that could otherwise trigger apoptotic pathways.

Furthermore, MRP3 transports substrates that are central to major metabolic pathways, such as bilirubin (B190676) glucuronide and bile salts. solvobiotech.com In cholestatic conditions, where the normal excretion of bile salts into the bile is impaired, MRP3 expression in the liver is upregulated. solvobiotech.comnih.gov This allows hepatocytes to efflux excess toxic bile salts into the bloodstream, acting as a protective overflow mechanism. researchgate.net Dysfunction of MRP3 in this context would lead to the accumulation of these toxic metabolites, which can cause cellular damage, including mitochondrial injury, thereby impairing cellular energy metabolism. By facilitating the removal of metabolic byproducts, MRP3 helps prevent the feedback inhibition of metabolic pathways and mitigates cellular toxicity, indirectly supporting efficient energy production.

Compound Name
Bilirubin diglucuronide
Etoposide
Folic acid
Leucovorin
Methotrexate
S-(2,4-dinitrophenyl-)glutathione
Teniposide
Trimetrexate
Table 2. List of Compounds Mentioned.

Advanced Methodologies in Ribosomal Protein Mrp3 Research

Genetic Engineering and Gene Editing Approaches (e.g., CRISPR/Cas9)

Genetic engineering, particularly the CRISPR/Cas9 system, has become an indispensable tool for elucidating the specific functions of the approximately 80 nuclear-encoded MRPs. nih.gov This technology allows for the precise creation of knockout, knock-in, or mutated cell lines and animal models to study the consequences of a specific MRP deficiency.

Genome-wide CRISPR/Cas9 deletion screens have been employed to systematically investigate the essentiality of mitochondrial genes for the survival of tumor cells under various metabolic conditions, such as hypoxia. nih.gov Such large-scale approaches help classify which MRPs and other mitochondrial-related proteins are indispensable for cell viability. nih.gov

Furthermore, CRISPR/Cas9 has been used to create conditional knockout mouse models for factors involved in mitoribosome biogenesis. For example, investigating the pentatricopeptide repeat domain protein 1 (PTCD1) using this method revealed its crucial, tissue-specific role in stabilizing the 16S rRNA, which is essential for the proper assembly of the large ribosomal subunit. nih.gov While editing the nuclear genes for MRPs is now routine, adapting CRISPR/Cas9 to directly and efficiently edit the mitochondrial genome, which encodes the ribosomal RNAs, remains a significant challenge that researchers are actively working to overcome. frontiersin.orgfrontiersin.org

TechniqueTarget TypeModel SystemKey Finding/Application
Genome-Wide CRISPR ScreenNuclear-encoded mitochondrial genes (including MRPs)Tumor Cell LinesIdentifies MRPs essential for cell viability under specific metabolic stresses like hypoxia. nih.gov
Conditional Knockout via CRISPRMitoribosome assembly factors (e.g., PTCD1)Mouse ModelsReveals tissue-specific roles of factors required for mitoribosome assembly and function. nih.gov
Mitochondria-Targeted CRISPR/Cas9Mitochondrial DNA (e.g., mt-rRNA genes)Cell LinesExperimental approaches to reduce levels of mutated mtDNA by inducing targeted cleavage. frontiersin.org

Proteomic Profiling for Mitoribosome Composition and Assembly

Proteomic techniques are vital for understanding the composition of the mitoribosome and the highly complex process of its assembly. A powerful method in this area is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) , a quantitative mass spectrometry-based approach. nih.govcreative-proteomics.comthermofisher.com In SILAC, cells are cultured in media containing "heavy" isotopes of essential amino acids (e.g., ¹³C-labeled arginine and lysine), which become incorporated into all newly synthesized proteins.

By applying this technique in a "pulse-chase" format (pulse-SILAC), researchers can track the kinetics of newly synthesized MRPs as they are imported into mitochondria and incorporated into mature mitoribosomes. nih.gov These experiments have revealed that the full assembly of a human mitoribosome is a slow process, taking approximately two to three hours. nih.gov This kinetic data allows for the classification of MRPs into distinct assembly groups.

Key research findings from proteomic profiling include:

Assembly Hierarchy: MRPs can be categorized as early, intermediate, or late-binding proteins for both the small (mtSSU) and large (mtLSU) subunits, providing a working model for the assembly pathway. nih.gov

Stoichiometric Control: MRPs are synthesized in excess in the cytoplasm and imported into mitochondria, where any proteins that fail to assemble into a ribosome are rapidly degraded to maintain proper stoichiometry. nih.gov

Complexome Analysis: Combining SILAC with complexome profiling (separation of native protein complexes) allows for the direct comparison of mitoribosome assembly status and the downstream formation of oxidative phosphorylation complexes between healthy and patient-derived cells. cam.ac.uk

Mitoribosomal SubunitAssembly StageExample ProteinsGeneral Role in Assembly
Small Subunit (mtSSU)Early-BindingMRPS5, MRPS12, MRPS18BInitiate rRNA folding and act as a scaffold for subsequent protein binding.
Intermediate-BindingMRPS17, MRPS27, MRPS35Bridge early-binding proteins and stabilize intermediate rRNA structures.
Late-BindingMRPS2, MRPS21, MRPS34Incorporate into the nearly complete subunit to finalize functional centers.
Large Subunit (mtLSU)Early-BindingMRPL4, MRPL13, MRPL44Bind to precursor 16S rRNA to initiate the assembly process.
Intermediate-BindingMRPL12, MRPL18, MRPL20Stabilize the growing structure and facilitate major folding transitions of the rRNA.
Late-BindingMRPL3, MRPL11, MRPL58Finalize the peptidyl transferase center and other key functional sites.

Note: This table provides illustrative examples; the full list of proteins in each category is extensive. Data is conceptualized from kinetic studies such as those described in nih.gov.

Genomic Techniques for Gene Expression and Regulation Studies

Since all MRPs are encoded by nuclear genes, genomic and transcriptomic techniques are essential for understanding their expression and regulation. researchgate.net Comprehensive expression analyses using tools like RNA sequencing have been performed to document the patterns of all 79 Mrp genes throughout mouse development and in various adult tissues. nih.gov

These studies have generated several key insights:

Constitutive Expression: MRP genes are consistently expressed from early embryogenesis through adulthood with little variation between tissues, highlighting their fundamental role in cellular maintenance. nih.gov

Essentiality and Non-Redundancy: The majority of Mrp genes are essential for life, with knockouts often resulting in early embryonic lethality. This, combined with a lack of significant protein sequence similarity among them, indicates that each MRP has a unique and non-redundant role within the mitoribosome complex. nih.gov

Mitochondria-to-Nucleus Signaling: Research has shown that mitochondrial dysfunction can trigger retrograde signaling pathways that alter the transcription of nuclear genes, including those encoding MRPs. For example, impaired mitochondrial fission has been shown to reduce the transcription of a specific group of ribosomal protein genes, linking mitochondrial dynamics directly to the regulation of protein synthesis machinery. biorxiv.org

Regulatory AspectGenomic FindingImplication
Developmental ExpressionMRP genes are consistently expressed throughout all stages of mouse embryogenesis. nih.govMitochondrial protein synthesis is a fundamental requirement for cellular growth and differentiation from the earliest stages.
Tissue SpecificityExpression levels show little variation across different adult tissues. nih.govMRPs function as essential "housekeeping" genes required for basic energy metabolism in all cell types.
Gene RegulationMitochondrial stress can activate signaling pathways (e.g., AMPK-SIRT7) that specifically reduce the transcription of RP genes. biorxiv.orgCells can coordinate the production of ribosomes with their metabolic state through mitochondria-to-nucleus communication.

Biochemical Assays for Functional Characterization of Protein Synthesis

A variety of biochemical assays are used to directly measure the function of mitoribosomes—the synthesis of the 13 proteins encoded by mitochondrial DNA (mtDNA). The classic method involves metabolic labeling, where isolated mitochondria (in organello) or whole cells (in vivo) are incubated with radioactive amino acids, typically ³⁵S-methionine. nih.gov Newly synthesized mitochondrial proteins are then visualized by electrophoresis and autoradiography. This "pulse-chase" approach allows for the direct measurement of both the rate of protein synthesis and the stability of the resulting proteins. nih.gov

A more advanced technique, mitochondrial ribosome profiling (MitoRiboSeq) , provides a high-resolution, genome-wide snapshot of mitochondrial translation. springernature.com This method involves treating cells to arrest translating mitoribosomes, digesting the unprotected mRNA, and then sequencing the remaining ribosome-protected mRNA fragments. The results reveal the precise density of mitoribosomes at single-codon resolution, making it possible to identify sites of translational stalling caused by factors like defective tRNA modifications or substrate limitations. springernature.com

Downstream functional consequences of altered mitochondrial protein synthesis are often assessed with assays that measure the activity of the oxidative phosphorylation (OXPHOS) system. These include spectrophotometric assays to measure the enzymatic activity of individual OXPHOS complexes and luciferase-based assays to quantify cellular ATP production. abcam.com

Assay MethodPrincipleInformation GainedPrimary Application
³⁵S-Methionine Metabolic LabelingIncorporation of radioactive amino acids into newly made proteins. nih.govOverall rate of mitochondrial protein synthesis and stability of specific proteins.Assessing global defects in mitochondrial translation.
MitoRiboSeq (Ribosome Profiling)Sequencing of mitoribosome-protected mRNA fragments. springernature.comCodon-specific ribosome occupancy; identification of translational pauses and stalling.Investigating the regulation of translation elongation and termination.
OXPHOS Complex Activity AssaysSpectrophotometric measurement of substrate turnover by immunocaptured complexes. abcam.comEnzymatic function of the final assembled respiratory chain complexes.Determining the downstream functional impact of translation defects.
ATP Production AssayLuciferase-based bioluminescence proportional to ATP concentration. Overall capacity for mitochondrial energy production.Assessing the ultimate physiological consequence of impaired mitoribosome function.

In Vitro Reconstitution Systems for Mitoribosome Assembly and Function

In vitro reconstitution systems, where cellular processes are rebuilt from purified components in a test tube, offer a powerful way to study complex molecular machines without the confounding variables of a living cell. researchwithrowan.com While the de novo assembly of an entire mitoribosome from its ~80 proteins and rRNAs has not yet been achieved in vitro, significant progress has been made in reconstituting its primary function: translation.

Researchers have successfully developed a mammalian mitochondrial in vitro translation system capable of synthesizing long polypeptides from leaderless messenger RNAs (mRNAs). nih.govnih.gov This system combines essential components isolated from various sources to mimic the mitochondrial translation process.

Key findings from this system include:

Minimal Initiation Requirements: It was demonstrated that faithful initiation of translation on leaderless mitochondrial mRNAs requires only two initiation factors, IF-2mt and IF-3mt, without the need for other auxiliary proteins. nih.govnih.gov

Studying Elongation Dynamics: The system has been used to study how mitoribosomes interact with nascent polypeptide chains, including how specific sequences, such as polyproline tracts, can cause the ribosome to stall during elongation. nih.govnih.gov

Factor Function: The reconstituted system provides a platform to dissect the precise role of each translation factor (e.g., elongation and release factors) by selectively adding or omitting them and observing the effect on protein synthesis.

ComponentSource/TypeFunction in the System
RibosomesPurified 55S mitoribosomes (e.g., from pig or bovine liver)The core catalytic machine for protein synthesis.
Translation FactorsPurified recombinant proteins (e.g., IF-2mt, IF-3mt, EF-Tu, EF-G1mt)Mediate the initiation, elongation, and termination phases of translation. nih.gov
tRNAsMixture of tRNAs (e.g., from E. coli or yeast)Deliver the correct amino acids to the ribosome corresponding to the mRNA codons. nih.gov
mRNASynthetic, leaderless mRNA encoding a model protein (e.g., nanoLuciferase)The template providing the genetic code for the protein to be synthesized. nih.gov
Energy Source & BuffersATP, GTP, amino acids, saltsProvide energy and a suitable chemical environment for the reaction.

Q & A

Q. What is the molecular structure of MRP3, and how does it influence its role in drug resistance?

MRP3 (Multidrug Resistance-Associated Protein 3) is encoded by a 1527-amino-acid protein with a cDNA sequence mapped to chromosome 17q21.3 . Its structure includes transmembrane domains critical for ATP-binding cassette (ABC) transporter activity, enabling efflux of chemotherapeutic agents like methotrexate. Structural analysis via homology modeling and cryo-EM can clarify substrate-binding regions. Western blotting (e.g., using Rabbit Anti-MRP3 Antibody #2579) confirms endogenous protein expression (~190–200 kDa) in drug-resistant cell lines .

Q. How is MRP3 expression regulated under normal physiological conditions?

Baseline MRP3 expression is modulated by nuclear receptors and transcription factors. For example, in hepatocytes, constitutive androstane receptor (CAR) and pregnane X receptor (PXR) maintain MRP3 levels to regulate bile acid transport. Experimental validation involves chromatin immunoprecipitation (ChIP) assays to identify promoter-binding factors and siRNA-mediated silencing to assess functional impacts .

Q. What standard methodologies are used to quantify MRP3 mRNA and protein levels?

  • mRNA : RT-qPCR with primers targeting exons 2–4 of the ABCC3 gene, normalized to housekeeping genes (e.g., GAPDH). Ensure cross-species reactivity by validating primers in human, mouse, and rat models .
  • Protein : Western blotting using antibodies with high specificity (e.g., CST #2579 at 1:1000 dilution) and immunocytochemistry (1:25 dilution for subcellular localization). Include positive controls like A549 cells, which overexpress MRP3 .

Advanced Research Questions

Q. How can researchers resolve discrepancies between MRP3 mRNA upregulation and unchanged protein levels in drug-resistant cell lines?

In KB-4.0-HTI cells, a 3-fold increase in MRP3 mRNA did not correlate with protein expression due to post-transcriptional regulation (e.g., miRNA-mediated suppression or ribosomal stalling). Combine ribosome profiling (to assess translation efficiency) with cycloheximide chase assays to measure protein turnover .

Q. What experimental designs validate the ERα/c-Jun interaction in estrogen-induced MRP3 upregulation?

  • Step 1 : Treat ERα-transfected HepG2 cells with 17α-ethynylestradiol (EE) and perform co-immunoprecipitation (Co-IP) to confirm ERα-c-Jun complex formation .
  • Step 2 : Use ChIP-seq to identify AP-1/ERα binding sites in the MRP3 promoter. Luciferase reporter assays with promoter mutants can pinpoint functional regulatory regions .
  • Step 3 : Validate causality via siRNA silencing of c-Jun, which blocks EE-induced MRP3 upregulation .

Q. How do conflicting findings on MRP3’s association with tumor stage in bladder cancer inform study design?

While MRP3 mRNA is ~13-fold higher in transitional cell carcinoma (TCC) than squamous cell carcinoma (SCC), its lack of correlation with tumor grade/stage suggests context-dependent roles. Use stratified sampling in patient cohorts and integrate multi-omics data (e.g., proteomics and metabolomics) to identify confounding variables like microenvironmental stressors .

Q. What strategies differentiate MRP3’s role from other MRP family members (e.g., MRP1/MRP2) in multidrug resistance?

  • Pharmacological inhibition : Use MK571 (pan-MRP inhibitor) vs. selective inhibitors like benzbromarone (MRP3-specific).
  • Genetic approaches : CRISPR/Cas9 knockout of ABCC3 in isogenic cell lines, paired with cytotoxicity assays for chemotherapeutic agents (e.g., cisplatin) .

Q. How does Nrf2 activation enhance MRP3-mediated drug efflux, and what methods test this mechanism?

Astragaloside IV (AS-IV) induces MRP3 via Nrf2 nuclear translocation. Key steps:

  • Nrf2 knockdown : Transfect HepG2 cells with Nrf2 siRNA and measure MRP3 protein via Western blotting .
  • Functional assays : Use calcein-AM efflux assays to quantify MRP3 activity in AS-IV-treated vs. control cells .

Data Analysis & Contradictions

Q. How should researchers address variability in MRP3 expression across tissue types or species?

Cross-reactivity validation is critical. For example, Rabbit Anti-MRP3 Antibody #2579 reacts with human, mouse, rat, and monkey tissues but may show false positives in placenta due to isoform overlap. Combine antibody validation with MRP3-specific substrates (e.g., leukotriene C4) in transport assays .

Q. What statistical approaches reconcile MRP3’s dual role as a tumor suppressor and chemoresistance factor?

Meta-analyses of TCGA data can stratify MRP3’s impact by cancer subtype. For in vitro studies, apply multivariate regression to control for variables like hypoxia or concurrent ABC transporter expression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.